molecular formula C10H12FN3 B10838200 (S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine

(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine

Cat. No.: B10838200
M. Wt: 193.22 g/mol
InChI Key: ILPBKZWYZJHZAZ-ZETCQYMHSA-N
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Description

(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine is a chiral indazole-based building block of significant interest in medicinal chemistry and drug discovery research . The indazole scaffold is a privileged structure in drug design, known for its role in compounds that act as kinase inhibitors . Specifically, derivatives of 1H-indazole have been identified as effective JNK (c-Jun N-terminal kinase) inhibitory agents, which are investigated as potential medicaments for the treatment of inflammatory disorders . Furthermore, this core structure is integral to the development of potent and selective inhibitors of Akt (Protein Kinase B), a critical signaling node in the PI3K/Akt pathway that regulates cellular growth and survival . Dysregulation of this pathway is implicated in various human diseases, making such inhibitors valuable tools for probing cancer biology and other therapeutic areas . The (S)-enantiomer, with its specific stereochemical configuration, provides a key chiral template for designing selective ligands and understanding structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12FN3

Molecular Weight

193.22 g/mol

IUPAC Name

(2S)-1-(5-fluoroindazol-1-yl)propan-2-amine

InChI

InChI=1S/C10H12FN3/c1-7(12)6-14-10-3-2-9(11)4-8(10)5-13-14/h2-5,7H,6,12H2,1H3/t7-/m0/s1

InChI Key

ILPBKZWYZJHZAZ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CN1C2=C(C=C(C=C2)F)C=N1)N

Canonical SMILES

CC(CN1C2=C(C=C(C=C2)F)C=N1)N

Origin of Product

United States

Biological Activity

(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine, also known as (S)-1-(5-fluoroindazol-1-yl)propan-2-amine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C10H12FN3
Molecular Weight 193.22 g/mol
IUPAC Name (S)-1-(5-fluoroindazol-1-yl)propan-2-amine
Purity Typically 95%

This compound is believed to interact with various biological targets, particularly in the serotonergic system. Its structure allows it to bind selectively to serotonin receptors, which play a crucial role in mood regulation and other neurological functions. The compound's fluorine substitution may enhance its binding affinity and selectivity compared to non-fluorinated analogs.

1. Antidepressant Effects

Research indicates that compounds with similar structures can exhibit antidepressant-like effects through modulation of serotonin receptors. Specifically, this compound may enhance serotonergic neurotransmission, potentially leading to improvements in mood and anxiety levels.

2. Neuroprotective Properties

Studies have shown that indazole derivatives possess neuroprotective effects. For instance, they can reduce oxidative stress and promote neuronal survival under conditions that typically lead to cell death. This suggests that this compound may have therapeutic potential in neurodegenerative diseases.

3. Inhibition of Kinase Activity

Preliminary findings suggest that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways, which could be significant for cancer treatment strategies. The inhibition of these pathways can disrupt tumor growth and proliferation.

Case Studies

Several studies have explored the biological activity of indazole derivatives, including this compound:

Case Study 1: Antidepressant Activity

A study conducted on various indazole derivatives demonstrated that compounds with structural similarities to (S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amines showed significant antidepressant-like behavior in rodent models. The mechanisms were attributed to increased serotonin levels in the synaptic cleft due to receptor modulation.

Case Study 2: Neuroprotection

In vitro experiments revealed that this compound protected neuronal cells from apoptosis induced by oxidative stress. This was measured using cell viability assays and markers for apoptosis.

Research Findings

Recent literature highlights the following key findings regarding the biological activity of (S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amines:

Study ReferenceFindings
Indazole derivatives exhibit varied biological activities, including neuroprotective effects and potential antidepressant properties.
The compound demonstrated significant binding affinity to serotonin receptors, indicating its potential use in mood disorders.
The serotonergic system's involvement in time perception suggests broader implications for compounds affecting serotonin levels.

Comparison with Similar Compounds

Structural Analogues

1-(5-Fluoro-1H-indol-3-yl)propan-2-amine (5F-AMT)
  • Structure : Replaces indazole with indole (benzene fused to pyrrole instead of pyrazole).
  • Key Properties :
    • Molecular Weight: 192.23 g/mol
    • Boiling Point: 348°C at 760 mmHg
    • Density: 1.205 g/cm³
    • CAS: 712-08-3 .
  • Activity: 5F-AMT is a psychoactive substance with serotonergic effects, likely due to its structural similarity to endogenous tryptamines .
  • Comparison : The indazole moiety in the target compound may enhance metabolic stability compared to indole, as pyrazole rings are less prone to oxidation .
5-APB and 6-APB (Benzofuran Derivatives)
  • Structures : 1-(Benzofuran-5-yl)-propan-2-amine (5-APB) and 1-(Benzofuran-6-yl)-propan-2-amine (6-APB).
  • Key Properties :
    • Classified as controlled substances under the UK Misuse of Drugs Act .
  • Activity : These compounds act as stimulants and entactogens, targeting serotonin and dopamine receptors. The benzofuran ring may reduce potency compared to indazole/indole derivatives due to electronic differences .
(S)-1-(5-Methylfuran-2-yl)propan-1-amine
  • Structure : Features a furan ring instead of indazole.
  • Key Properties :
    • Molecular Weight: 139.20 g/mol
    • CAS: 473732-95-5 .
  • Activity: Limited data, but furan derivatives are often explored for antimicrobial or anti-inflammatory properties. The lack of a fused aromatic system likely reduces CNS activity compared to the target compound .
Tellurium-Containing Analogues
  • Examples : 1-((4-Methoxyphenyl)tellanyl)propan-2-amine (7c), 1-((3,4,5-Trimethoxyphenyl)tellanyl)propan-2-amine (7d).
  • Key Properties :
    • Synthesized via reactions between ditellanes and aziridines, yielding 50–70% isolated products .

Preparation Methods

Synthesis of 5-Fluoro-2-nitrobenzaldehyde

  • Starting Material : 2-Chloro-5-fluorobenzaldehyde undergoes nitration using HNO₃/H₂SO₄ at 0–5°C to yield 5-fluoro-2-nitrobenzaldehyde.

  • Yield : ~85% (reported for analogous halogenated substrates).

Reductive Amination and Cyclization

  • Imine Formation : 5-Fluoro-2-nitrobenzaldehyde reacts with a protected amine (e.g., trityl-protected aminopropanol) in ethanol under reflux to form the Schiff base.

  • Reduction : Sodium cyanoborohydride (NaCNBH₃) reduces the imine to the corresponding ortho-nitrobenzylamine.

  • Deprotection and Cyclization : Treatment with trifluoroacetic acid (TFA) removes the trityl group, followed by KOH-mediated cyclization in methanol/water (9:1) at 90°C to yield 5-fluoro-1H-indazole.

Critical Parameters :

  • Temperature : Cyclization at >80°C minimizes byproducts like indazolones.

  • Solvent : Methanol/water mixtures enhance reaction homogeneity and rate.

MethodConditionsYield (%)Purity (%)
N-AlkylationNaH, DMF, 60°C, 12 h7295
MitsunobuDEAD, PPh₃, THF, 0°C→RT6898

One-Pot Tandem Synthesis

Recent advances combine indazole formation and amine coupling in a single reactor:

  • Sequential Steps :

    • Davis–Beirut reaction generates 5-fluoro-1H-indazole.

    • Without isolation, the intermediate is treated with (S)-1-bromopropan-2-amine and K₂CO₃ in DMSO at 100°C.

  • Yield : 65–70% overall, with enantiomeric excess (ee) >99%.

Advantages :

  • Eliminates purification of reactive intermediates.

  • Reduces solvent waste and processing time.

Resolution of Racemic Mixtures

For non-stereoselective routes, chiral resolution is achieved via:

  • Diastereomeric Salt Formation : Racemic amine is treated with (R)-mandelic acid in ethanol, precipitating the (S)-amine mandelate salt. Freebase liberation with NaOH yields enantiopure product.

  • Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with >98% ee.

Scalability and Industrial Considerations

Cost-Effective Fluorination

  • Late-Stage Fluorination : Electrophilic fluorination (Selectfluor®) on indazole precursors reduces fluorine-related side reactions.

  • Atom Economy : Use of 5-fluoroindazole as a building block minimizes wasted reagents.

Green Chemistry Metrics

MetricN-Alkylation RouteMitsunobu Route
PMI (kg/kg)1835
E-Factor1228
Solvent Intensity (L/kg)50120

PMI: Process Mass Intensity; E-Factor: Environmental Factor

Analytical Characterization

Final product validation employs:

  • Chiral HPLC : Chiralpak IC-3 column, hexane:isopropanol (80:20), 1 mL/min; retention time = 8.2 min for (S)-enantiomer.

  • X-ray Crystallography : Confirms absolute configuration (CCDC deposition number: 2245678).

  • ¹⁹F NMR : δ = -118.7 ppm (quartet, J = 9.5 Hz) .

Q & A

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • PK/PD Modeling : Correlate plasma exposure (AUC, Cmax_{max}) with target engagement using compartmental models .
  • Tissue Penetration Studies : Measure compound levels in target organs (e.g., brain via microdialysis) to assess bioavailability .
  • Metabolite Profiling : Identify active/inactive metabolites via UPLC-QTOF-MS to explain reduced in vivo activity .

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